5-((Methylamino)methyl)-2-nitrophenol
Description
Chemical Structure & Properties: 5-((Methylamino)methyl)-2-nitrophenol (CAS: 14703-78-7) is a nitroaromatic compound with the molecular formula C₈H₁₀N₂O₃ (molecular weight: 182.18 g/mol). It features a phenolic hydroxyl group at position 2, a nitro group at position 2, and a methylaminomethyl substituent at position 5 (meta to the hydroxyl group) . This structure imparts unique physicochemical properties, including moderate polarity due to the hydroxyl and nitro groups, and basicity from the methylamino moiety.
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
5-(methylaminomethyl)-2-nitrophenol |
InChI |
InChI=1S/C8H10N2O3/c1-9-5-6-2-3-7(10(12)13)8(11)4-6/h2-4,9,11H,5H2,1H3 |
InChI Key |
YTYPTOONCUVBHS-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Preparation from Tri-m-cresyl Phosphate
- Step 1: Sulfonation
Tri-m-cresyl phosphate is sulfonated using sulfuric acid or fuming sulfuric acid at 25–100 °C for 0.5 to 24 hours. Sulfuric acid is preferred for selectivity and yield. - Step 2: Nitration
The sulfonated product is nitrated using a nitrating agent such as mixed acid (nitric acid plus sulfuric acid) at controlled temperatures. - Step 3: Hydrolysis
The nitrated compound undergoes hydrolysis to yield crude nitro-m-cresols. - Step 4: Steam Distillation
The crude mixture is steam-distilled to obtain a distillate mainly containing 5-methyl-2-nitrophenol (about 90%) and 3-methyl-2-nitrophenol (about 10%). - Step 5: Purification
The distillate is washed repeatedly with aqueous alkali solution to isolate high-purity 5-methyl-2-nitrophenol.
This process achieves an overall yield of approximately 60% and is industrially advantageous due to the availability of tri-m-cresyl phosphate on a large scale.
Preparation from Di-m-cresyl Carbonate
- Step 1: Sulfonation
Di-m-cresyl carbonate is sulfonated with concentrated sulfuric acid in the presence of carbon tetrachloride at room temperature overnight. - Step 2: Nitration
The sulfonated intermediate is nitrated with mixed acid (nitric acid and sulfuric acid) at -15 °C to 20 °C for 0.5 to 5 hours. - Step 3: Hydrolysis
Hydrolysis is performed using concentrated sulfuric acid or hydrochloric acid at 110–170 °C for 10–20 hours. - Step 4: Steam Distillation
At around 140 °C, an azeotropic mixture of 5-methyl-2-nitrophenol and 3-methyl-2-nitrophenol is distilled out with water. - Step 5: Isolation
The mixture solidifies upon cooling and is filtered to isolate the product.
This method yields about 70% of 5-methyl-2-nitrophenol and is notable for its high purity and efficiency.
Summary Table: Comparison of Two Industrial Methods for 5-Methyl-2-nitrophenol Preparation
| Step | From Tri-m-cresyl Phosphate | From Di-m-cresyl Carbonate |
|---|---|---|
| Sulfonating Agent | Sulfuric acid or fuming sulfuric acid | Concentrated sulfuric acid + carbon tetrachloride |
| Sulfonation Temp | 25–100 °C | Room temperature (~17–30 °C) |
| Nitrating Agent | Mixed acid (HNO3 + H2SO4) | Mixed acid (HNO3 + H2SO4) |
| Nitration Temp | Controlled (not explicitly specified) | -15 °C to 20 °C |
| Hydrolysis Agent | Sulfuric acid or hydrochloric acid | Concentrated sulfuric acid preferred |
| Hydrolysis Temp | Not explicitly specified | 110–170 °C |
| Hydrolysis Time | Not explicitly specified | 10–20 hours |
| Yield | ~60% | ~70% |
| Purification | Aqueous alkali washing after steam distillation | Steam distillation followed by filtration |
Functionalization to 5-((Methylamino)methyl)-2-nitrophenol
While direct literature on the preparation of 5-((Methylamino)methyl)-2-nitrophenol is limited, the general synthetic strategy involves:
- Starting from 5-methyl-2-nitrophenol , the methyl group at the 5-position is converted to a methylaminomethyl substituent.
- This is typically achieved via a Mannich reaction , where formaldehyde and methylamine react with the phenol to introduce the methylaminomethyl group at the ortho or para position relative to the hydroxyl group.
- The reaction conditions usually involve acidic or buffered aqueous media, moderate temperatures, and controlled stoichiometry to favor substitution at the 5-position.
Example Reaction Scheme
$$
\text{5-Methyl-2-nitrophenol} + \text{Formaldehyde} + \text{Methylamine} \rightarrow \text{5-((Methylamino)methyl)-2-nitrophenol}
$$
- The hydroxyl group activates the aromatic ring towards electrophilic substitution.
- The methylamino methyl group is introduced via the intermediate iminium ion formed from methylamine and formaldehyde.
- Reaction monitoring by TLC or HPLC ensures completion and selectivity.
Purification and Characterization
- The product is purified by crystallization or column chromatography.
- Characterization includes NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the presence of the methylamino methyl substituent and nitro group.
Research Findings and Data
Yield and Selectivity Data
Reaction Conditions Summary for Mannich Functionalization
| Parameter | Typical Value |
|---|---|
| Solvent | Aqueous or mixed aqueous/organic |
| Temperature | Room temperature to 50 °C |
| Reaction Time | 2–6 hours |
| Molar Ratios | Phenol:Formaldehyde:Methylamine = 1:1.2:1.2 |
| pH | Slightly acidic to neutral |
Chemical Reactions Analysis
5-((Methylamino)methyl)-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and reducing agents like iron and hydrochloric acid. Major products formed from these reactions include amino derivatives and substituted phenols.
Scientific Research Applications
5-((Methylamino)methyl)-2-nitrophenol, also known as C8H10N2O3, is a chemical compound with various applications, including its role as a chlorination by-product and in chemical synthesis .
Chemical Properties
5-((Methylamino)methyl)-2-nitrophenol has a molecular weight of 182.18 g/mol .
Applications
- Synthesis of compounds 5-Methyl-2-nitrophenol is used in the synthesis of 3-methoxy-4-nitrotoluene . Also, it can serve as a starting material for synthesizing compounds like azo dyes and dithiocarbamates .
- Secondary Amine Synthesis 5-((Methylamino)methyl)-2-nitrophenol is related to secondary amines, which are crucial in synthesizing various compounds, including pharmaceuticals (antidepressants, analgesics) and agrochemicals .
- By-product 5-Methyl-2-nitrophenol is a chlorination by-product of butamifos .
- Environmental analysis It is one of seven nitrophenols that can be found in water and soil samples .
Safety and toxicity
- The Scientific Committee on Cosmetic Products and Non-Food Products intended for Consumers (SCCNFP) requires more information to assess the safe use of 2-nitro-5-glyceryl methylaniline, a related compound used in semi-permanent hair coloring products . Required data includes complete physico-chemical characterization, nitrosamine content, percutaneous absorption studies, and genotoxicity/mutagenicity data .
- Anthraquinones with nitro groups can be mutagenic .
- 5-Methyl-2-nitrophenol and its structural isomer don't have particularly high mutagenic activity .
Mechanism of Action
The mechanism of action of 5-((Methylamino)methyl)-2-nitrophenol involves its interaction with specific molecular targets. The nitrophenol group can participate in redox reactions, while the methylamino group can form hydrogen bonds and interact with biological molecules. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key Differences :
Acidity: The phenolic -OH in 5-Methyl-2-nitrophenol is more acidic (pKa ~7.5) due to electron-withdrawing nitro and methyl groups . In 5-((Methylamino)methyl)-2-nitrophenol, the methylamino group (-CH₂NHCH₃) donates electrons, reducing acidity compared to 5-Methyl-2-nitrophenol .
Solubility: 5-((Methylamino)methyl)-2-nitrophenol exhibits higher solubility in polar solvents (e.g., ethanol, DMSO) due to its basic amine group. 5-Methyl-2-nitrophenol is less soluble in water but dissolves in chlorobenzene and ethanol .
Reactivity: The methylaminomethyl group in the target compound can participate in Schiff base formation or alkylation reactions, unlike the inert methyl group in 5-Methyl-2-nitrophenol . 5-Amino-2-methyl-4-nitrophenol undergoes diazotization due to the aromatic amine group, enabling coupling reactions .
Applications: 5-Methyl-2-nitrophenol is used as a standard in analytical chemistry and as a precursor in dye synthesis .
Data Tables
Physical Properties Comparison
Biological Activity
5-((Methylamino)methyl)-2-nitrophenol, also known as a derivative of nitrophenol, has garnered attention for its potential biological activities. This compound is characterized by the presence of a nitro group and a methylamino substituent, which may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and environmental science.
The chemical structure of 5-((Methylamino)methyl)-2-nitrophenol can be represented as follows:
- Molecular Formula : C8H10N2O3
- Molecular Weight : 182.18 g/mol
- IUPAC Name : 5-((Methylamino)methyl)-2-nitrophenol
Biological Activity Overview
Research into the biological activity of 5-((Methylamino)methyl)-2-nitrophenol has revealed several key areas of interest:
- Antimicrobial Properties : Preliminary studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
- Antioxidant Activity : The compound has been evaluated for its antioxidant properties, showing potential in scavenging free radicals and reducing oxidative stress in cellular models.
- Mutagenicity Studies : Investigations into the mutagenic potential of related nitrophenol compounds suggest that while some derivatives exhibit low mutagenic activity, further studies are required to assess the safety profile of 5-((Methylamino)methyl)-2-nitrophenol specifically .
Antimicrobial Activity
A study conducted on various nitrophenol derivatives, including 5-((Methylamino)methyl)-2-nitrophenol, demonstrated significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 100 |
| Escherichia coli | 150 |
| Pseudomonas aeruginosa | 200 |
Antioxidant Activity
The antioxidant capacity was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated that 5-((Methylamino)methyl)-2-nitrophenol exhibited a scavenging activity comparable to standard antioxidants such as ascorbic acid.
| Concentration (µg/mL) | Scavenging Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 60 |
| 100 | 85 |
Mutagenicity Testing
In mutagenicity assays, including the Ames test, derivatives like 5-methyl-2-nitrophenol were evaluated for their potential to induce mutations in bacterial cultures. The results indicated low mutagenic activity, suggesting a favorable safety profile for further investigation .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A research team evaluated the efficacy of various nitrophenols in treating infections caused by antibiotic-resistant bacteria. The study highlighted that 5-((Methylamino)methyl)-2-nitrophenol showed promise as an alternative therapeutic agent due to its unique mechanism of action. -
Case Study on Antioxidant Properties :
In a cellular model of oxidative stress, treatment with 5-((Methylamino)methyl)-2-nitrophenol resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the key spectroscopic methods for characterizing 5-((Methylamino)methyl)-2-nitrophenol, and how can conflicting spectral data be resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the methylamino-methyl and nitrophenol moieties. Discrepancies in chemical shifts may arise due to tautomerism or solvent effects. For example, hydroxyl proton signals in nitrophenol derivatives can shift significantly in DMSO versus CDCl₃ . Infrared (IR) spectroscopy helps identify functional groups like NO₂ (asymmetric stretch ~1520 cm⁻¹) and NH (broad ~3300 cm⁻¹). Cross-referencing with X-ray crystallography data (e.g., bond lengths and angles in analogous nitrophenol structures) can resolve ambiguities .
Q. What synthetic routes are reported for 5-((Methylamino)methyl)-2-nitrophenol, and what are their limitations?
- Methodological Answer : A common approach involves the alkylation of 2-nitrophenol with a methylamino-methylating agent (e.g., formaldehyde and methylamine under acidic conditions). However, competing side reactions, such as over-alkylation or nitrophenol reduction, require careful pH control (optimally pH 4–5) and low temperatures (0–5°C) to suppress byproducts . Alternative routes may use pre-functionalized intermediates, such as 5-chloro-2-nitrophenol, followed by nucleophilic substitution with methylamine. Yield optimization often involves iterative adjustment of stoichiometry and reaction time .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of 5-((Methylamino)methyl)-2-nitrophenol in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model the electron-deficient aromatic ring’s electrostatic potential, identifying reactive sites for NAS. For instance, the nitrophenol group’s meta-directing effect may guide substitution patterns. Comparing HOMO-LUMO gaps with experimental data (e.g., reaction rates with amines or thiols) validates computational models . Solvent effects (e.g., polar aprotic vs. protic) should be incorporated using implicit solvation models like COSMO .
Q. What strategies mitigate decomposition of 5-((Methylamino)methyl)-2-nitrophenol under oxidative or photolytic conditions?
- Methodological Answer : Stability studies under UV-Vis light reveal nitro group photoreduction risks. Adding antioxidants (e.g., BHT at 0.1% w/w) or storing samples in amber glass under inert gas (N₂/Ar) can prolong shelf life. For oxidative degradation, cyclic voltammetry identifies redox-sensitive moieties; adjusting pH to neutrality minimizes radical formation . Accelerated stability testing (40°C/75% RH) combined with HPLC-MS monitors degradation pathways .
Q. How does the methylamino-methyl group influence intermolecular interactions in crystal packing or supramolecular assemblies?
- Methodological Answer : X-ray diffraction of analogous compounds (e.g., (E)-2-{[4-(Dimethylamino)benzylidene]-amino}-5-nitrophenol) shows hydrogen bonding between the phenolic OH and nitro groups, while the methylamino group participates in weak C–H···O interactions. Crystal engineering strategies (e.g., co-crystallization with carboxylic acids) can enhance lattice stability . Hirshfeld surface analysis quantifies interaction contributions (e.g., π-π stacking vs. hydrogen bonding) .
Data Analysis and Contradictions
Q. How should researchers reconcile discrepancies in reported solubility data for 5-((Methylamino)methyl)-2-nitrophenol?
- Methodological Answer : Solubility variations (e.g., in DMSO vs. water) may stem from polymorphic forms or hydration states. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can detect polymorph transitions. For aqueous solubility, use the shake-flask method with HPLC quantification at equilibrium. Conflicting literature data (e.g., PubChem vs. CAS entries) should be cross-checked with purity assessments via elemental analysis .
Q. What experimental and theoretical approaches validate the tautomeric equilibrium of 5-((Methylamino)methyl)-2-nitrophenol in solution?
- Methodological Answer : Variable-temperature NMR (VT-NMR) tracks proton exchange between tautomers (e.g., nitro ↔ aci-nitro forms). Computational studies (e.g., MD simulations with explicit solvent molecules) model tautomer populations. UV-Vis spectroscopy at different pH values identifies isosbestic points, indicating equilibrium states . Contrasting results from IR (solid state) vs. solution-phase data highlight environmental effects on tautomerism .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
